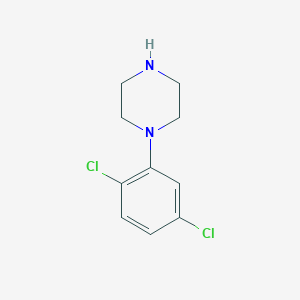

1-(2,5-Dichlorophenyl)piperazine

Overview

Description

1-(2,5-Dichlorophenyl)piperazine is a chemical compound with the molecular formula C10H12Cl2N2 . It has an average mass of 231.122 Da and a monoisotopic mass of 230.037750 Da .

Synthesis Analysis

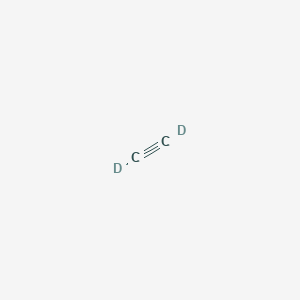

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring, and a 2,5-dichlorophenyl group attached to one of the nitrogen atoms .Scientific Research Applications

Synthesis and Pharmaceutical Applications :

- "1-(2,3-dichlorophenyl)piperazine" is an important pharmaceutical intermediate. Its synthesis involves alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis, with a yield of 48.2% (Quan, 2006).

- Another study describes two synthesis methods for "1-(2,3-dichlorophenyl)piperazine," including reactions with 2,6-dichloro-nitrobenzene and anhydrous piperazine, leading to a higher yield of 53.3% (Li Ning-wei, 2006).

Neuropharmacology and Effects on Brain Receptors :

- "1-(m-Chlorophenyl)piperazine" has been identified as a potent inhibitor of serotonin binding to rat brain receptors, indicating its potential as a serotonin receptor agonist. This compound has been shown to affect serotonin concentration in rat brains and has implications in the study of antidepressants (Fuller, Snoddy, Mason, Owen, 1981).

Crystal Structure Analysis :

- A study focused on the crystal structure of "1-(2,3-dichlorophenyl)piperazine" cation and picrate anion, illustrating its potential in materials science and molecular design (Sathya, Ram, Gomathi, Ramu, Jennifer, Ibrahim, 2021).

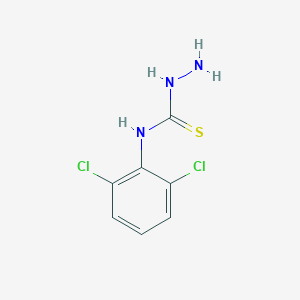

Potential Anticancer Applications :

- Research on piperazine-based dithiocarbamates, which include "1-(2,5-Dichlorophenyl)piperazine," has demonstrated their potential as anticancer agents. These compounds exhibit significant antiproliferative activity against lung carcinoma, highlighting their role in cancer treatment (Hafeez et al., 2022).

Anticonvulsant Properties :

- A study on pyrrolidine-2,5-dione derivatives, which include "this compound," found these compounds to exhibit significant anticonvulsant activities. This research provides insights into new potential treatments for epilepsy (Rybka et al., 2017).

Mental Health Research :

- "1-(m-Chlorophenyl)piperazine" has been used to study its effects on rodent behavior, particularly in inducing depressogenic-like behavior. This research aids in understanding the role of serotonergic receptors in depression and the action of antidepressants (Rajkumar, Pandey, Mahesh, Radha, 2009).

Chemical Analysis and Detection :

- A novel method for detecting "1-(3-chlorophenyl)piperazine" in biological samples, such as urine and blood, was developed. This is significant in forensic science for identifying drug abuse (Chang, Hao, Du, Zhou, Hao, 2017).

Interactions with Dopamine and Serotonin Receptors :

- The antipsychotic drug aripiprazole, which has an affinity for "1-(2,3-dichlorophenyl)piperazine," shows partial agonist activity at serotonin receptors. This highlights its potential in treating symptoms of schizophrenia and related disorders (Jordan et al., 2002).

Safety and Hazards

Future Directions

While specific future directions for 1-(2,5-Dichlorophenyl)piperazine are not mentioned in the search results, recent advances in the synthesis of piperazines suggest potential areas of future research . These include the development of new synthetic methods and the exploration of novel applications for piperazine derivatives .

Mechanism of Action

Target of Action

1-(2,5-Dichlorophenyl)piperazine is a chemical compound from the phenylpiperazine family It’s worth noting that similar compounds in the phenylpiperazine family have been found to interact with various receptors, including dopamine and serotonin receptors .

Mode of Action

Phenylpiperazines often act by binding to their target receptors, leading to a series of biochemical reactions . For instance, some phenylpiperazines are known to bind to the kinase-inactive conformation of their targets .

Biochemical Pathways

Phenylpiperazines are often involved in modulating neurotransmitter systems, particularly the serotonin and dopamine systems .

Pharmacokinetics

The piperazine moiety is often used in pharmaceutical compounds to optimize the pharmacokinetic properties of the final molecule .

Result of Action

Based on the actions of similar phenylpiperazines, it can be hypothesized that this compound may influence neurotransmitter systems, potentially leading to changes in mood, cognition, or other neurological functions .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of pharmaceutical compounds .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 1-(2,5-Dichlorophenyl)piperazine are not fully understood due to the limited availability of research data. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific conditions and biological context .

Cellular Effects

It is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Further in vitro or in vivo studies are needed to elucidate these aspects .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Therefore, information about threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

This compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHICIIDUQBMMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374214 | |

| Record name | 1-(2,5-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-27-0 | |

| Record name | 1-(2,5-Dichlorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

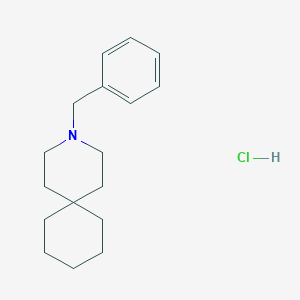

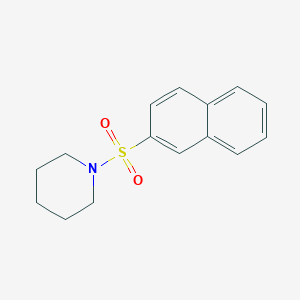

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

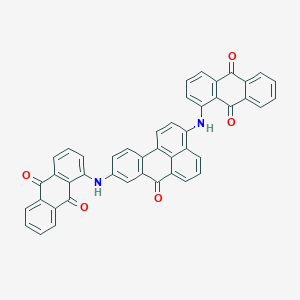

![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)